FHD-286 is an investigational small molecule that acts as a selective inhibitor of the BRG1 (SMARCA4) and BRM (SMARCA2) subunits of the BAF chromatin remodeling complex. This compound is currently under clinical development for various hematological malignancies, including acute myeloid leukemia and myelodysplastic syndromes, as well as solid tumors such as non-small cell lung cancer and prostate cancer. FHD-286 has shown promise in preclinical studies for its ability to induce differentiation in cancer cells and inhibit tumor growth across multiple cancer types, highlighting its potential therapeutic applications in oncology .
FHD-286 is classified as a small molecule drug, specifically targeting chromatin remodeling complexes involved in transcriptional regulation. Its development is spearheaded by Foghorn Therapeutics, a biotechnology company focused on harnessing the power of the BAF complex to treat various cancers. The compound is currently in Phase 1 clinical trials, where it is being evaluated both as a monotherapy and in combination with other agents such as decitabine or low-dose cytarabine .
The synthesis of FHD-286 involves complex organic chemistry techniques that ensure the selective inhibition of the BRG1 and BRM ATPases. While specific synthetic routes have not been detailed in public literature, compounds of this nature typically undergo multi-step synthesis involving:
The molecular formula for FHD-286 is C24H30N6O6S2, indicating a complex structure with multiple functional groups that contribute to its biological activity .
FHD-286's molecular structure can be characterized by its unique arrangement of atoms which includes:
The structural data can be represented using standard chemical notation. The InChIKey for FHD-286 is JBLQNFBXKOAIHG-FCEWJHQRSA-N, which provides a unique identifier for chemical databases. This information can be crucial for researchers looking to explore similar compounds or derivatives .
FHD-286 undergoes several key chemical reactions within biological systems:
These reactions are critical for understanding the pharmacokinetics and dynamics of FHD-286 in clinical settings .
The mechanism of action of FHD-286 primarily involves the inhibition of the BRG1/BRM ATPases within the BAF chromatin remodeling complex. By disrupting this complex, FHD-286 alters chromatin accessibility, leading to:
This mechanism has been shown to enhance sensitivity to other therapeutic agents, such as tyrosine kinase inhibitors in lung cancer models .
FHD-286 exhibits several physical and chemical properties that are relevant for its therapeutic use:
Quantitative analyses such as logP (partition coefficient) and pKa (acid dissociation constant) would provide further insights into its pharmacological profile but are not explicitly detailed in available literature .
CAS No.: 57583-54-7
CAS No.: 33776-88-4
CAS No.: 50763-67-2
CAS No.: 89771-75-5
CAS No.: 36244-86-7
CAS No.: